REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[CH:4][CH:3]=1.[ClH:10].[NH2:11][OH:12].[OH-:13].[Na+]>CCO>[Cl:10][C:2]1[CH:9]=[CH:8][C:5]([C:6]([NH:11][OH:12])=[O:13])=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
was refluxed for 15 h
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
|
After the completion of the reaction (TLC monitoring)
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
added EtOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)NO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |